6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine
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Overview
Description
6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine is a complex organic compound that features a purine core substituted with a 5-phenyl-1,3,4-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved by cyclization of benzophenone hydrazide with appropriate reagents.
Nucleophilic alkylation: The oxadiazole intermediate is then alkylated with a suitable alkylating agent to introduce the sulfanyl group.
Coupling with purine: The final step involves coupling the oxadiazole derivative with a purine scaffold under specific conditions to yield the target compound.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine involves several molecular targets and pathways:
Anticancer Activity: The compound inhibits cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells.
Antiviral Activity: It binds to viral proteins, preventing the virus from entering host cells.
Antimicrobial Activity: Disrupts bacterial cell wall synthesis, leading to cell lysis.
Comparison with Similar Compounds
6-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-9H-purine is unique due to its combined oxadiazole and purine structures, which confer a broad spectrum of biological activities. Similar compounds include:
5-phenyl-1,3,4-oxadiazole derivatives: Known for their anticancer and antimicrobial properties.
Purine derivatives: Widely studied for their antiviral and anticancer activities.
Properties
Molecular Formula |
C14H10N6OS |
---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-phenyl-5-(7H-purin-6-ylsulfanylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-9(5-3-1)13-20-19-10(21-13)6-22-14-11-12(16-7-15-11)17-8-18-14/h1-5,7-8H,6H2,(H,15,16,17,18) |
InChI Key |
NGEQEDNZXDITCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NC4=C3NC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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